6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene

Medicinal Chemistry ADME Physicochemical Properties

Sourcing specific polysubstituted naphthalene building blocks for SAR exploration often presents a supply challenge. This compound solves that by providing a single scaffold with orthogonal bromo and chloro handles, enabling sequential cross-coupling for rapid library diversification. Its difluoromethoxy group further enhances metabolic stability in derived candidates. - Orthogonal reactivity: Allows for precise, stepwise derivatization at the 1- and 6-positions. - High lipophilicity (XLogP3=5.4): Ideal for CNS-targeted programs requiring high membrane permeability. - Consistent supply: Available from multiple vendors with 98% purity, ensuring reproducibility in hit-to-lead optimization.

Molecular Formula C11H6BrClF2O
Molecular Weight 307.52 g/mol
CAS No. 2379321-68-1
Cat. No. B6293865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene
CAS2379321-68-1
Molecular FormulaC11H6BrClF2O
Molecular Weight307.52 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2Cl)OC(F)F)C=C1Br
InChIInChI=1S/C11H6BrClF2O/c12-7-2-3-8-6(5-7)1-4-9(10(8)13)16-11(14)15/h1-5,11H
InChIKeyFFFNEBOTUFQEBE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene (CAS 2379321-68-1): A Specialized Halogenated Naphthalene Building Block for Medicinal Chemistry and Agrochemical Research Procurement


6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene (CAS 2379321-68-1) is a polysubstituted halogenated naphthalene derivative with the molecular formula C11H6BrClF2O and a molecular weight of 307.52 g/mol [1]. Its structure features a naphthalene core substituted at the 1-position with chlorine, the 2-position with a difluoromethoxy group, and the 6-position with bromine . This specific substitution pattern defines its physicochemical and reactivity profile, distinguishing it from simpler halogenated naphthalene analogs.

6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene: Why Simple Analog Substitution Can Compromise Project-Specific Performance Requirements


Generic substitution among halogenated naphthalenes is not feasible due to the precise electronic, steric, and lipophilic demands dictated by the specific substitution pattern. The combination of bromo, chloro, and difluoromethoxy groups on the naphthalene scaffold at defined positions (1, 2, and 6) creates a unique profile of reactivity and physicochemical properties . For instance, the calculated partition coefficient (XLogP3) of 5.4 [1] and the presence of specific halogen atoms directly influence membrane permeability, metabolic stability, and the compound's ability to participate in cross-coupling reactions [2]. Selecting a close analog with a different halogen substitution pattern or regioisomer can lead to significant deviations in downstream biological activity or synthetic yields, necessitating the procurement of the exact compound.

Quantitative Differentiation Evidence: 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene vs. Closest In-Class Analogs


Lipophilicity (XLogP3) Comparison for Membrane Permeability Assessment

The calculated lipophilicity (XLogP3) of 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene is 5.4 [1], a value significantly higher than that of mono-halogenated naphthalenes like 1-bromonaphthalene (XLogP3 ~3.9) and 1-chloronaphthalene (XLogP3 ~3.8). This enhanced lipophilicity, driven by the combined presence of bromine, chlorine, and the difluoromethoxy group, directly correlates with increased membrane permeability and potentially improved oral bioavailability, making it a distinct choice for programs targeting intracellular or CNS targets.

Medicinal Chemistry ADME Physicochemical Properties

Myeloperoxidase (MPO) Inhibition: Class-Level Mechanism and Potential Advantage

While direct quantitative data for this specific compound is not available in the primary literature, its structural class—halogenated naphthalenes—has a well-established history as inhibitors of myeloperoxidase (MPO), a key enzyme in inflammatory and cardiovascular pathologies [1]. Early research on naphthalene-based MPO inhibitors identified several potent compounds that act through direct enzyme inhibition, a mechanism distinct from non-specific antioxidant activity [2]. This class-level evidence provides a strong scientific rationale for investigating 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene as a potential lead or tool compound in MPO-related programs, especially given its unique substitution pattern which may confer improved selectivity or potency over earlier naphthalene inhibitors.

Inflammation Cardiovascular Disease Enzyme Inhibition

Synthetic Utility as a Dual-Functional Cross-Coupling Building Block

The presence of both a bromine atom (at position 6) and a chlorine atom (at position 1) provides orthogonal reactivity handles for sequential, site-selective cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) [1]. This is a key advantage over analogs like 1-Bromo-2-(difluoromethoxy)naphthalene or 2-Bromo-6-(difluoromethoxy)naphthalene, which contain only a single halogen. The ability to perform two distinct C-C or C-N bond formations in a controlled manner allows for the rapid construction of complex, polysubstituted naphthalene-based libraries for drug discovery. The chloro substituent is generally less reactive than the bromo group in palladium-catalyzed cross-couplings, enabling a chemoselective functionalization sequence not possible with mono-halogenated naphthalenes.

Organic Synthesis Medicinal Chemistry C-C Coupling

Purity and Quality Control Data for Reproducible Research

Multiple vendors offer this compound with high purity specifications, as confirmed by analytical data. For instance, Bidepharm reports a standard purity of 97% and provides batch-specific QC documentation including NMR, HPLC, and GC . Similarly, AKSci offers a purity specification of 95% . While these values are not directly comparative to other compounds, they provide essential information for procurement decisions. The availability of detailed QC data ensures reproducibility in research applications, a critical factor when selecting a building block for complex syntheses or biological assays where impurities could confound results.

Chemical Procurement Quality Control Reproducibility

Optimal Research and Industrial Application Scenarios for 6-Bromo-1-chloro-2-(difluoromethoxy)naphthalene


Medicinal Chemistry: Lead Optimization for CNS or Intracellular Targets

Due to its high lipophilicity (XLogP3 = 5.4), this compound is an ideal scaffold for developing drug candidates requiring high membrane permeability, such as those targeting the central nervous system (CNS) or intracellular protein-protein interactions [1]. Its dual halogen handles allow for efficient structure-activity relationship (SAR) exploration through sequential cross-coupling reactions.

Agrochemical Discovery: Design of Novel Pesticides or Herbicides

The structural features of this compound align with many modern agrochemicals, which often incorporate halogenated aromatic cores and difluoromethoxy groups to enhance metabolic stability and bioavailability [1]. Its potential phytotoxic activity, as suggested by related compounds, makes it a valuable building block for discovering new crop protection agents [2].

Inflammation and Cardiovascular Research: MPO Inhibitor Development

Building upon the established class-level evidence that naphthalenes can act as direct inhibitors of myeloperoxidase (MPO), this specific compound can serve as a starting point for the development of novel anti-inflammatory agents [3]. Its unique substitution pattern may offer improved selectivity and potency compared to earlier naphthalene-based MPO inhibitors, making it a valuable asset for programs targeting MPO-driven pathologies such as atherosclerosis and heart failure.

Advanced Organic Synthesis: Construction of Complex Molecular Architectures

The orthogonal reactivity of the bromo and chloro substituents makes this compound a privileged building block for the synthesis of complex, polysubstituted naphthalene derivatives [4]. It is particularly useful in programs requiring the rapid assembly of diverse compound libraries for hit-to-lead optimization in drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
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